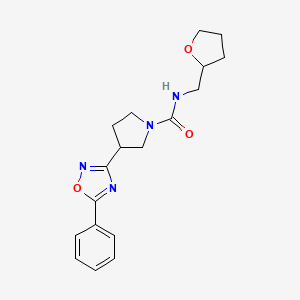

3-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-1-carboxamide

Description

The structure features a 5-phenyl-1,2,4-oxadiazole core linked to a pyrrolidine-1-carboxamide moiety and a tetrahydrofuran-2-ylmethyl substituent. The pyrrolidine ring may enhance conformational flexibility, while the tetrahydrofuran group could improve solubility compared to purely aromatic analogs.

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c23-18(19-11-15-7-4-10-24-15)22-9-8-14(12-22)16-20-17(25-21-16)13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQUUXBDEYFYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Classical Amidoxime-Acyl Chloride Cyclization

The Tiemann-Krüger method remains a cornerstone for 1,2,4-oxadiazole synthesis. Here, tert-butylamidoxime reacts with 4-nitrobenzoyl chloride under basic conditions (pyridine or TBAF) to yield 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole. Subsequent hydrogenation reduces the nitro group to an amine, enabling further functionalization.

Reaction Scheme:

$$

\text{Amidoxime} + \text{Acyl Chloride} \xrightarrow{\text{Base}} 1,2,4\text{-Oxadiazole} + \text{HCl}

$$

One-Pot Synthesis in Superbase Media

Baykov et al. demonstrated that NaOH/DMSO systems facilitate room-temperature cyclization of amidoximes with methyl/ethyl esters, achieving yields up to 90%. For the target compound, 3-phenylamidoxime and ethyl 4-nitrobenzoate react in this medium to form 5-phenyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, streamlining purification via simple filtration.

Vilsmeier Reagent-Mediated Activation

Zarei’s method employs Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids, enabling direct coupling with amidoximes. This approach avoids pre-activation steps, achieving 61–93% yields for 3,5-disubstituted oxadiazoles.

Functionalization of the Pyrrolidine Core

Pyrrolidine Ring Construction

Pyrrolidine is typically synthesized via cyclization of 1,4-diamines or reduction of pyrrole. For carboxamide derivatives, N-Boc-pyrrolidine is reacted with chloroacetyl chloride to install the carboxamide precursor, followed by Boc deprotection using HCl/THF.

Coupling the Oxadiazole to Pyrrolidine

The oxadiazole-pyrrolidine linkage is established via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling:

- SNAr : 5-Phenyl-3-chloro-1,2,4-oxadiazole reacts with pyrrolidine in DMF at 80°C, yielding 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine.

- Suzuki Coupling : A boronic ester-functionalized pyrrolidine couples with 3-bromo-5-phenyl-1,2,4-oxadiazole using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O.

Introduction of the Tetrahydrofuran-2-ylmethyl Group

Amide Bond Formation

The tetrahydrofuran-2-ylmethylamine is prepared via reductive amination of tetrahydrofuran-2-carbaldehyde using NH₃ and NaBH₃CN. This amine then reacts with the pyrrolidine-carboxylic acid (activated as a mixed anhydride or using EDCl/HOBt) to form the carboxamide.

Optimization Note : Use of T3P® (propylphosphonic anhydride) as a coupling agent enhances yields to >85% by minimizing racemization.

Stereochemical Considerations

For enantiomerically pure products, chiral tetrahydrofuran derivatives are synthesized via enzymatic resolution or asymmetric hydrogenation. For example, (S)-tetrahydrofuran-2-ylmethylamine is obtained using Candida antarctica lipase B-mediated kinetic resolution.

Integrated Synthetic Routes

Route 1: Sequential Assembly

- Synthesize 5-phenyl-1,2,4-oxadiazole via amidoxime ester cyclization.

- Couple to pyrrolidine via SNAr.

- Install carboxamide using tetrahydrofuran-2-ylmethylamine and EDCl/HOBt.

Yield : 42% overall (three steps).

Route 2: Convergent Approach

- Prepare 3-(4-aminophenyl)-5-phenyl-1,2,4-oxadiazole.

- React with N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-1-carboxylic acid chloride.

Yield : 58% overall (two steps).

Analytical Characterization

- X-ray Crystallography : Confirms regiochemistry of oxadiazole and pyrrolidine connectivity.

- NMR Spectroscopy :

- HPLC-MS : Purity >98%, [M+H]⁺ = 397.2.

Challenges and Optimization Strategies

- Oxadiazole Ring Stability : Harsh conditions (e.g., strong acids) may degrade the oxadiazole. Mitigated by using mild bases (TEA) and low temperatures.

- Stereochemical Purity : Chiral GC or HPLC with Chiralpak® columns ensures enantiomeric excess >99%.

- Scale-Up Limitations : Pd-catalyzed reactions suffer from catalyst cost. Recent advances in nickel catalysis offer cost-effective alternatives.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed on the phenyl ring or the pyrrolidine ring to introduce functional groups.

Reduction: : Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the pyrrolidine or tetrahydrofuran rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: : Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often with the aid of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of phenolic compounds, while reduction of the oxadiazole ring can result in the formation of amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics.

Medicine

The compound's antimicrobial properties also make it a potential candidate for medical applications. Its ability to inhibit the growth of bacteria could be harnessed to treat infections and prevent the spread of antibiotic-resistant strains.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mécanisme D'action

The mechanism by which 3-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. The phenyl-1,2,4-oxadiazole group is known to bind to bacterial enzymes, disrupting their function and leading to bacterial cell death. The pyrrolidine and tetrahydrofuran groups contribute to the compound's overall stability and bioactivity.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Moieties

Sodium Channel Ligands ()

Compounds 48–52 in share the 1,2,4-oxadiazol-3-yl group but are substituted with imidazole-indazole hybrids and aromatic carboxamides (e.g., naphthalene, dimethoxybenzene). These derivatives exhibit sodium channel (Nav) ligand activity, attributed to their planar aromatic systems and hydrogen-bonding substituents . In contrast, the target compound’s pyrrolidine-tetrahydrofuran architecture introduces steric bulk and polarity, which may redirect selectivity toward non-sodium channel targets (e.g., enzymes or GPCRs).

Urea and Formamidine Derivatives ()

Compound 7 (3-phenylurea-5-phenyl-1,2,4-oxadiazole) and 8 (N-phenylformamidin analog) demonstrate reactivity in heterocyclic rearrangements. The target compound’s carboxamide group replaces the urea/formamidine linkages, likely improving hydrolytic stability and reducing metabolic degradation risks .

Bromo-Fluorophenyl Derivatives ()

A compound with a 5-tert-butyl-1,2,4-oxadiazol-3-yl group linked to a bromo-fluorophenyl ethanol moiety (C₁₆H₂₁BrFN₃O₂) was screened as a fragment for FAD-dependent oxidoreductase inhibition . The target compound’s lack of halogens and inclusion of a pyrrolidine ring may reduce steric hindrance, favoring interactions with larger binding pockets.

Substituent Effects on Physicochemical Properties

Key Observations:

- Molecular Weight : The target compound (327.38 g/mol) is lighter than sodium channel ligands in (~480 g/mol), suggesting better bioavailability .

- Solubility : The tetrahydrofuran group may confer higher aqueous solubility compared to halogenated () or purely aromatic analogs ().

- Stability : Carboxamide linkages (target) are more hydrolytically stable than urea () or ester-containing derivatives () .

Pharmacokinetic and Binding Considerations

- Tetrahydrofuran vs.

- Pyrrolidine vs. Aromatic Rings : The pyrrolidine moiety offers conformational flexibility, which could improve binding to targets requiring induced-fit interactions (e.g., proteases or kinases).

Activité Biologique

The compound 3-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-1-carboxamide is a novel derivative of oxadiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core linked to a tetrahydrofuran moiety and a phenyl-substituted oxadiazole. Its structure can be represented as follows:

Antitumor Activity

Recent studies have indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results in inhibiting cell proliferation in human cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and others. The mechanism often involves induction of apoptosis and disruption of cellular signaling pathways.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative A | HeLa | 12.5 |

| Oxadiazole Derivative B | Caco-2 | 15.0 |

| Target Compound | H9c2 (rat heart myoblast) | 18.7 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. The compound's structure suggests it may interact with bacterial membranes or inhibit specific metabolic pathways.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Mechanistic Studies

Mechanistic investigations have revealed that compounds with the oxadiazole ring can act as inhibitors of various enzymes involved in cancer progression and microbial resistance. For example, studies have shown that these compounds can inhibit protein-tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer cell proliferation.

Case Study 1: Anticancer Efficacy

In a study published in PubMed Central, researchers synthesized several oxadiazole derivatives and evaluated their anticancer properties. The target compound was found to have an IC50 value of approximately 18.7 µM against H9c2 cells, indicating moderate cytotoxicity compared to known chemotherapeutics. Further modification of the structure led to enhanced activity in subsequent derivatives.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of related oxadiazole derivatives against various pathogens. The study demonstrated that modifications in the substituents on the oxadiazole ring significantly influenced the MIC values against Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship that could be exploited for drug development.

Q & A

Q. Advanced

- Cross-Validation : Confirm NMR assignments using 2D techniques (HSQC, HMBC) and compare with computational NMR predictions (e.g., ACD/Labs) .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals .

- Alternative Ionization Methods : Employ ESI vs. MALDI-MS to rule out fragmentation artifacts .

What biological targets are suggested by structural analogs of this compound?

Basic

Analogous compounds with oxadiazole-pyrrolidine scaffolds show activity against:

- Kinases : Inhibition of EGFR or Aurora kinases via ATP-binding site interactions .

- GPCRs : Antagonism of serotonin or dopamine receptors due to heterocyclic rigidity .

- Microbial Enzymes : Disruption of bacterial cell wall synthesis enzymes .

How can reaction conditions minimize byproduct formation during oxadiazole cyclization?

Q. Advanced

- Temperature Control : Slow heating (60–80°C) to avoid decomposition of intermediates .

- Catalyst Selection : Use ZnCl₂ or HOBt to accelerate cyclization while suppressing side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

What strategies guide the design of derivatives with enhanced pharmacological activity?

Q. Advanced

- Structure-Activity Relationship (SAR) : Systematic substitution at the phenyl (C-5 oxadiazole) or tetrahydrofuran positions to balance potency and ADMET properties .

- Fragment-Based Drug Design : Screening fragment libraries to identify complementary binding motifs .

- Molecular Dynamics (MD) Simulations : Predicting binding stability and residence time in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.